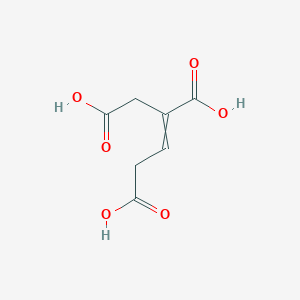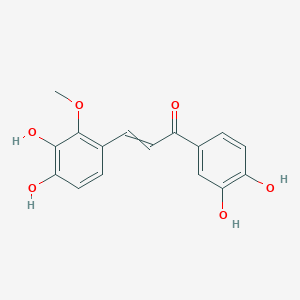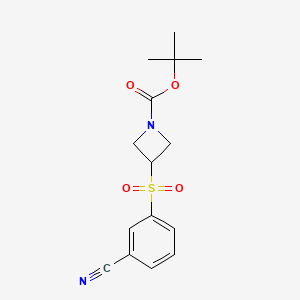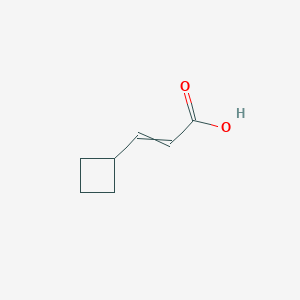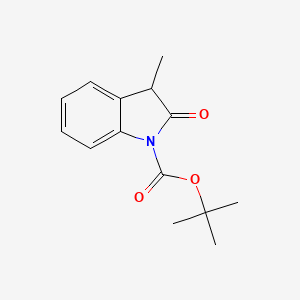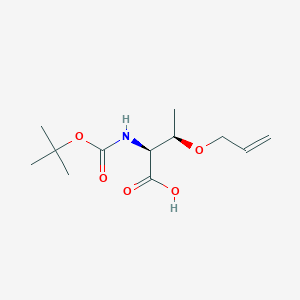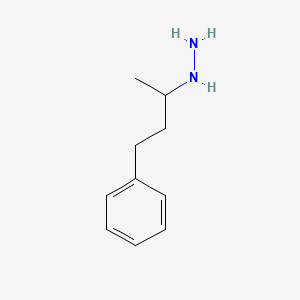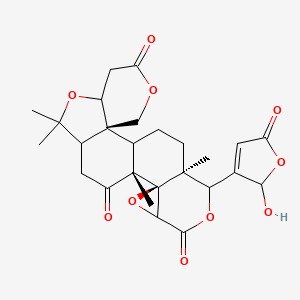
(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid is a complex organic compound with a unique structure that includes multiple sugar moieties and a furostane skeleton
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid involves multiple steps, including glycosylation reactions and the formation of the furostane skeleton. The reaction conditions typically involve the use of specific catalysts and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process may include the use of biocatalysts or chemical catalysts to facilitate the reactions, followed by purification steps such as chromatography to isolate the final product.
化学反应分析
Types of Reactions
(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
作用机制
The mechanism of action of (3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction pathways, metabolic pathways, and other cellular processes.
相似化合物的比较
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features but different functional groups.
Volatile Organic Compounds: Compounds with similar volatility and sensory properties.
Dye Sensitized Solar Cell Compounds: Compounds used in similar applications but with different chemical structures.
Uniqueness
(3beta,22alpha)-26-(beta-glucopyranosyloxy)-22-methoxyfurost-5-en-3-yl 2-O-(6-deoxy-alpha-mannopyranosyl)-beta-glucopyranosiduronic acid is unique due to its complex structure, which includes multiple sugar moieties and a furostane skeleton
属性
分子式 |
C46H74O19 |
|---|---|
分子量 |
931.1 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C46H74O19/c1-19(18-59-41-36(54)33(51)31(49)28(17-47)62-41)9-14-46(58-6)20(2)29-27(65-46)16-26-24-8-7-22-15-23(10-12-44(22,4)25(24)11-13-45(26,29)5)61-43-39(35(53)34(52)38(63-43)40(56)57)64-42-37(55)32(50)30(48)21(3)60-42/h7,19-21,23-39,41-43,47-55H,8-18H2,1-6H3,(H,56,57)/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,35+,36-,37-,38+,39-,41-,42+,43-,44+,45+,46-/m1/s1 |
InChI 键 |
NEKHCXUHTYIAHJ-PSHODYQYSA-N |
手性 SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC |
规范 SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


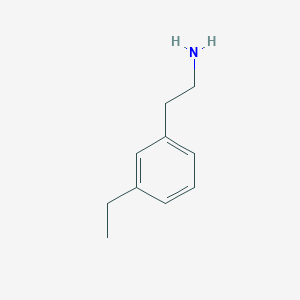
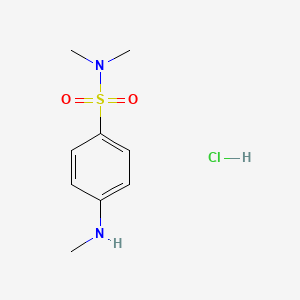
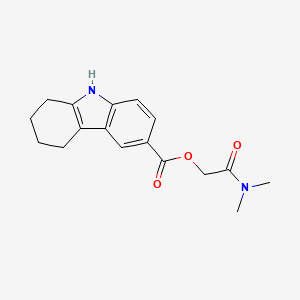
![4-Amino-2-{[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12439510.png)
